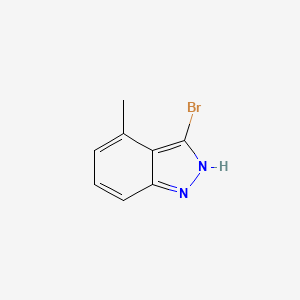

3-Bromo-4-methyl-1H-indazole

説明

Significance of Indazole Scaffolds in Heterocyclic Chemistry and Drug Discovery

Indazole, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a "privileged scaffold" in medicinal chemistry. benthamdirect.comresearchgate.net This means that the indazole core is a recurring structural motif in many biologically active compounds and approved drugs. benthamdirect.comresearchgate.net The versatility of the indazole scaffold lies in its ability to exist in different tautomeric forms and its capacity for diverse chemical modifications, allowing for the fine-tuning of its biological and physical properties. researchgate.net

Nitrogen-containing heterocycles, such as indazoles, are fundamental components of many natural products and pharmaceuticals, constituting a significant portion of top-selling drugs. nih.govnih.gov The indazole nucleus, in particular, is found in compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. benthamdirect.comresearchgate.netresearchgate.netnih.gov The ability to introduce various substituents onto the indazole ring system allows chemists to create extensive libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents. nih.govnih.gov At least 43 indazole-based therapeutic agents have been reported in clinical use or trials, underscoring the scaffold's importance in drug development. benthamdirect.com

Research Context of Brominated and Methylated Indazole Derivatives

The strategic placement of bromine atoms and methyl groups on the indazole scaffold is a common and effective strategy in medicinal chemistry to modulate a compound's properties. Bromination, in particular, is a crucial transformation in organic synthesis as bromoaryl compounds are valuable intermediates for creating more complex molecules through various coupling reactions. rsc.org The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. cymitquimica.com

Similarly, methylation can impact a compound's steric and electronic properties, which in turn can affect its biological activity and selectivity. grafiati.com For instance, the presence of methyl groups can enhance binding to a target protein or alter the compound's solubility. The study of brominated and methylated indazole derivatives is therefore a vibrant area of research, aimed at developing novel compounds with improved therapeutic potential. nih.govgrafiati.com Researchers have developed various synthetic methods to achieve specific bromination and methylation patterns on the indazole ring, highlighting the importance of these derivatives as building blocks for new drugs and functional materials. rsc.orgchim.it

Chemical Properties of 3-Bromo-4-methyl-1H-indazole

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1082042-31-6 |

| Molecular Formula | C8H7BrN2 |

| Molecular Weight | 211.06 g/mol |

| Canonical SMILES | Cc1cccc2[nH]nc(Br)c12 |

| InChI Key | BJBFQUJXLZFHCD-UHFFFAOYSA-N |

| Purity | 95+% |

Table compiled from multiple sources. fluorochem.co.ukbldpharm.comnih.govscisupplies.eu

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBFQUJXLZFHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNC(=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694627 | |

| Record name | 3-Bromo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082042-31-6 | |

| Record name | 3-Bromo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry of 3 Bromo 4 Methyl 1h Indazole and Its Analogues

Established Synthetic Routes for Indazole Core Derivatization

The functionalization of the indazole core is a cornerstone of synthetic organic chemistry, providing access to a diverse range of substituted derivatives. Established methods focus on the initial construction of the indazole ring followed by its targeted modification through regioselective reactions.

The synthesis of the indazole ring system can be achieved through various cyclization strategies, which are fundamental for creating substituted analogues. These methods often involve the formation of a crucial N-N bond to construct the pyrazole (B372694) portion of the bicyclic structure.

One prominent method is the oxidative cyclization of 2-aminomethyl-phenylamines. This approach allows for the synthesis of all three tautomeric forms of indazoles (1H, 2H, and 3H) from readily available starting materials. organic-chemistry.orgacs.org The reaction typically employs an oxidizing agent to facilitate the intramolecular N-N bond formation. organic-chemistry.org

Another versatile strategy involves 1,3-dipolar cycloaddition reactions . This method utilizes in situ generated diazo compounds or arynes as reaction partners. organic-chemistry.org For instance, the reaction between α-substituted α-diazomethylphosphonates and arynes provides an efficient route to 3-substituted-1H-indazoles. organic-chemistry.org Similarly, arynes can react with hydrazones in a [3+2] annulation to construct the 1H-indazole skeleton. organic-chemistry.org

The cyclization of hydrazones in the presence of an acid catalyst like polyphosphoric acid (PPA) is another established route. This method involves the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones to yield various indazole derivatives. researchgate.net A two-step synthesis starting from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence to afford substituted 3-aminoindazoles. organic-chemistry.org

Table 1: Overview of Selected Cyclization Strategies for Indazole Synthesis

| Cyclization Strategy | Starting Materials | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | 1H-, 2H-, or 3H-Indazoles |

| 1,3-Dipolar Cycloaddition | α-Diazomethylphosphonates + Arynes | CsF or TBAF | 3-Alkyl/Aryl-1H-indazoles |

| Hydrazone Cyclization | Substituted Acetophenone Hydrazones | Polyphosphoric Acid (PPA) | Substituted Indazoles |

| Palladium-Catalyzed Cyclization | 2-Bromobenzonitriles + Benzophenone Hydrazone | Palladium Catalyst, Acid | 3-Aminoindazoles |

Once the indazole core, such as 4-methyl-1H-indazole, is formed, regioselective halogenation is a critical step for introducing a handle for further functionalization. The introduction of a bromine atom at the C3 position is a common and highly useful transformation.

Direct bromination of the indazole ring can be achieved using various brominating agents. N-bromosuccinimide (NBS) is widely employed for the regioselective introduction of a bromine atom at the C3-position of the indazole system. chim.it The reaction can be performed in a range of solvents, including acetonitrile, dichloromethane, and methanol. chim.it For instance, the bromination of 4-substituted-1H-indazoles has been shown to occur regioselectively at the C7 position with NBS, highlighting the influence of substituents on the regiochemical outcome. nih.govrsc.org However, for many indazoles, the C3 position is electronically favored for electrophilic substitution.

A metal-free halogenation of 2H-indazoles using N-halosuccinimides (NXS) in environmentally friendly solvents like ethanol or water has been reported to be highly efficient for producing mono- and poly-halogenated products. researchgate.net

Bromination using molecular bromine (Br₂) in the presence of a base like sodium acetate in a solvent mixture such as acetic acid and chloroform is another effective method. This procedure has been used for the synthesis of 3-bromo-4-nitro-1H-indazole from 4-nitro-1H-indazole in high yield. chemicalbook.com Similarly, bromination of nitro-indazoles with Br₂ has been achieved in good yields. chim.it

Table 2: Conditions for Regioselective Bromination of Indazoles

| Substrate | Brominating Agent | Solvent/Conditions | Position | Yield |

|---|---|---|---|---|

| 4-Nitro-1H-indazole | Br₂ / Sodium Acetate | Acetic Acid / Chloroform | C3 | 92% chemicalbook.com |

| 5-Nitro-1H-indazole | Br₂ | N,N-Dimethylformamide (DMF) | C3 | 95% google.com |

| 2-Arylindazoles | N-bromosuccinimide (NBS) | Acetonitrile (MeCN) | C3 | Good chim.it |

| 4-Sulfonamido-1H-indazoles | N-bromosuccinimide (NBS) | Dichloromethane (DCM) | C7 | Good to Excellent nih.gov |

Alkylation of the indazole ring is a key method for diversification. Due to the presence of two nitrogen atoms (N1 and N2), direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted regioisomers. nih.govresearchgate.net The regioselectivity of the reaction is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile, as well as the substituents on the indazole ring. nih.govresearchgate.net

For N-alkylation, a common approach involves deprotonation with a base followed by reaction with an alkyl halide or tosylate. The use of sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1-alkylated product, particularly with electron-deficient indazoles. nih.govd-nb.info Conversely, using cesium carbonate (Cs₂CO₃) in DMF can also provide good N1 selectivity for certain substrates. d-nb.infonih.gov The steric and electronic properties of substituents on the indazole ring play a crucial role; for example, a bulky substituent at the C7 position can direct alkylation to the N2 position. researchgate.net Computational studies suggest that for certain substrates, the formation of the N1 product is driven by a chelation mechanism, while non-covalent interactions can favor the N2 product. nih.gov

Direct C-alkylation of the indazole core is less common due to the lower nucleophilicity of the carbon atoms compared to the nitrogens. mit.edu However, recent advances have enabled C3-functionalization. One such method involves a copper-hydride (CuH) catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles, which act as electrophiles. This strategy reverses the typical polarity of the indazole and allows for the installation of an allyl group at the C3 position with high selectivity. mit.edu

Table 3: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substrate | Alkylating Agent | Conditions (Base/Solvent) | Major Product (Ratio N1:N2) |

|---|---|---|---|

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH / THF | N1 (>99:1) d-nb.info |

| Unsubstituted 1H-indazole | n-Pentyl bromide | Cs₂CO₃ / DMF | N1 (1.8:1) d-nb.info |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate | Cs₂CO₃ / Dioxane | N1 (>90% yield) nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl bromide | NaH / THF | N1 (high selectivity) nih.gov |

Advanced Catalytic Approaches in Indazole Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. For the synthesis and derivatization of indazoles, transition metal catalysis, particularly with palladium, has become an indispensable tool.

The bromine atom in 3-bromo-4-methyl-1H-indazole provides a reactive site for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. rsc.org These reactions are fundamental for elaborating the indazole core with diverse aryl, heteroaryl, or alkyl substituents.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for this purpose. rsc.org It involves the palladium-catalyzed reaction of a bromoindazole with an organoboron reagent, such as a boronic acid or boronic acid pinacol ester, in the presence of a base. nih.govrsc.org This reaction is known for its mild conditions and high functional group tolerance. For example, 7-bromo-4-substituted-1H-indazoles have been successfully coupled with a range of aryl boronic acids to afford C7-arylated products in moderate to excellent yields. nih.govrsc.org The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction outcome. nih.gov

Other important cross-coupling reactions include the Heck reaction, Sonogashira coupling, and Stille coupling, which allow for the introduction of alkenyl, alkynyl, and organotin groups, respectively. nih.govmdpi.com These transformations significantly expand the synthetic utility of bromoindazoles as building blocks.

Table 4: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Bromoindazoles

| Bromoindazole Substrate | Coupling Partner (Boronic Acid) | Catalyst / Ligand | Base / Solvent | Product | Yield |

|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ / Dioxane-H₂O | 7-(4-Methoxyphenyl) derivative | Moderate to Good nih.gov |

| 6-Bromo-3-iodo-1H-indazole | (E)-2-(3,5-dimethoxyphenyl)vinyl boronic acid pinacol ester | Pd(dppf)Cl₂ | Cs₂CO₃ / Dioxane-H₂O | 3-Styryl derivative | Not specified rsc.org |

Beyond C-C bond formation, palladium catalysis is instrumental in constructing carbon-heteroatom (C-N, C-O, C-S) bonds. mit.edursc.org These reactions provide direct access to indazole derivatives containing amine, ether, or thioether functionalities, which are prevalent in biologically active molecules.

The Buchwald-Hartwig amination is a premier method for palladium-catalyzed C-N bond formation. acs.orgnih.gov This reaction couples a bromoindazole with a primary or secondary amine, amide, or other nitrogen nucleophile. The process typically requires a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos, biaryl phosphines), and a base. mit.edubeilstein-journals.org This methodology allows for the synthesis of 3-aminoindazole derivatives, which are important pharmacophores. The reaction conditions can be tailored to accommodate a wide range of amine coupling partners. beilstein-journals.org

Similarly, palladium-catalyzed C-O bond formation (Buchwald-Hartwig etherification) enables the synthesis of 3-alkoxy or 3-aryloxy indazoles from the corresponding bromoindazole and an alcohol or phenol. mit.edubeilstein-journals.org While generally more challenging than C-N coupling, the development of specialized ligands has made this transformation a viable synthetic route. mit.edu These catalytic systems have proven effective for coupling aryl halides with a variety of nucleophiles under mild conditions. beilstein-journals.org

Table 5: Palladium-Catalyzed Carbon-Heteroatom Bond Formation with Bromo-Heterocycles

| Substrate | Nucleophile | Catalyst / Ligand | Base / Solvent | Bond Formed |

|---|---|---|---|---|

| N-Protected 4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ / Dioxane | C-N |

| N-Protected 4-bromo-7-azaindole | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Dioxane | C-N |

| Aryl Tosylates | Primary/Secondary Amines | Pd(dba)₂ / Ferrocenyl-based phosphine | NaOt-Bu / Toluene | C-N |

| Aryl Halides | Primary Alcohols | Pd Source / 3-methyl-2-di-t-butylphosphinobiaryl | Weak Base | C-O |

Optimization of Reaction Conditions and Process Development

The synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction parameters. Key factors influencing the efficiency, selectivity, and yield of these synthetic routes include the choice of solvent, precise temperature control, and the stoichiometry of the reagents involved. Furthermore, as interest in these compounds grows for various applications, the scalability of these processes becomes a critical consideration for both academic research and industrial development.

The selection of an appropriate solvent system and the maintenance of optimal temperature are paramount in the synthesis of indazole derivatives. The solvent can influence reactant solubility, reaction rates, and even the mechanistic pathway. For instance, in the cobalt(III)-catalyzed synthesis of N-aryl-2H-indazoles, a notable improvement in yield from a good yield to 83% was observed when switching the solvent from 1,4-dioxane to tetrahydrofuran (THF). nih.gov In the same study, it was found that conducting the reaction below the solvent's boiling point led to a significant decrease in yield, highlighting the importance of temperature. nih.gov Dichloroethane (DCE) has also been shown to provide comparable yields at both 80°C and 100°C in similar catalytic systems. nih.gov

Temperature control is also critical during specific reaction steps, such as bromination and cyclization. In the synthesis of 5-bromo-4-fluoro-1H-indazole, the initial bromination step using N-bromosuccinimide (NBS) in acetonitrile is conducted at a controlled temperature of -10°C to 10°C. google.com The subsequent cyclization reaction, however, requires elevated temperatures, typically between 80°C and 130°C, when using isoamyl nitrite in a toluene and acetic acid solvent mixture. google.com Similarly, a process for synthesizing 3-bromo-5-nitro-1H-indazole involves cooling the reaction mixture to between -5°C and 0°C during the addition of bromine, followed by a slow warming to 35-40°C for an extended incubation period to ensure the reaction goes to completion. google.com

The synthesis of 4-bromo-5-methyl-1H-indazole, a close analogue, involves a cyclization step using hydrazine hydrate in solvents like dioxane or tetrahydrofuran at temperatures ranging from 40°C to 100°C for 2 to 16 hours. google.com These examples underscore that both low-temperature control for selective reactions like bromination and high temperatures for energy-intensive steps like cyclization are crucial for the successful synthesis of these heterocycles.

| Indazole Analogue | Reaction Step | Solvent(s) | Temperature | Key Observation | Reference |

|---|---|---|---|---|---|

| N-aryl-2H-indazoles | C-H Cyclization | THF vs. 1,4-Dioxane | Reflux | Yield improved to 83% in THF compared to 1,4-dioxane. | nih.gov |

| 5-bromo-4-fluoro-1H-indazole | Bromination | Acetonitrile | -10 to 10°C | Controlled low temperature for selective bromination. | google.com |

| 5-bromo-4-fluoro-1H-indazole | Cyclization | Toluene, Acetic Acid | 80 to 130°C | High temperature required for ring closure. | google.com |

| 3-bromo-5-nitro-1H-indazole | Bromination | DMF | -5 to 40°C | Initial cooling followed by warming to complete the reaction. | google.com |

| 4-bromo-5-methyl-1H-indazole | Cyclization | Dioxane | 100°C | Elevated temperature for 16 hours for complete reaction. | google.com |

The precise control of reagent stoichiometry is a critical factor for maximizing yield and minimizing side-product formation in the synthesis of this compound and its analogues. Over- or under-use of a particular reagent can lead to incomplete reactions, impurities, and complex purification procedures.

In catalytic systems, even additives can have a profound impact. For example, in the cobalt-catalyzed synthesis of indazoles, the use of a substoichiometric amount (10 mol%) of acetic acid was found to be optimal. nih.gov For silver(I)-mediated intramolecular C-H amination to form 1H-indazoles, using 3.0 equivalents of the silver salt AgNTf₂ as an oxidant was found to be effective. acs.org

Stoichiometry is also key in classical multi-step syntheses. In a patented method for 4-bromo-5-methyl-1H-indazole, the molar ratio of the starting material to reagents like lithium diisopropylamide and N,N-dimethylformamide is controlled at 1:1.0-1.5. google.com In a subsequent step, the ratio of the intermediate to methoxylamine hydrochloride and potassium carbonate is also maintained in the 1:1.0-1.5 range. google.com The final cyclization step involves a 1:1 molar ratio of the precursor with hydrazine hydrate. google.com

| Target Compound | Key Reagents and Stoichiometry | Yield | Reference |

|---|---|---|---|

| N-aryl-2H-indazoles | Substoichiometric (10 mol%) AcOH additive | 83% | nih.gov |

| 3-substituted 1H-indazoles | 3.0 equivalents AgNTf₂ (oxidant) | Not specified | acs.org |

| 4-bromo-5-methyl-1H-indazole | Intermediate:Hydrazine Hydrate (1:1 molar ratio) | High | google.com |

| 3-bromo-5-nitro-1H-indazole | Bromine:Starting Material (1-1.5:1 mass ratio) | 95% | google.com |

| 3-bromo-4-nitro-1H-indazole | Bromine (1.05 eq.), Sodium Acetate (1.0 eq.) | 92% | chemicalbook.com |

The transition of a synthetic route from laboratory-scale research to larger-scale development and production introduces significant challenges. A scalable process must be cost-effective, safe, robust, and environmentally conscious. For indazole synthesis, several methods have been developed with scalability in mind.

One patent highlights a three-step synthesis for 5-bromo-4-fluoro-1H-indazole that is described as having mild reaction conditions, a short synthetic path, and high product yield, making it suitable for large-scale industrial production. google.com Another scalable process for 3-bromo-5-nitro-1H-indazole emphasizes the use of inexpensive and readily available raw materials, mild conditions, and simple operation, achieving a high yield suitable for industrialization. google.com

Conversely, older methods are often unsuitable for scale-up. For example, a previously used synthesis for 4-bromo-5-methyl-1H-indazole involved a nitration step with sulfuric and nitric acid, which generates large amounts of waste acid and poses a risk of thermal runaway during amplification. google.com Furthermore, a low-yielding final diazotization step made the process economically unviable for large-scale production. google.com The development of a new route that avoids these hazardous steps and improves yield is a prime example of process development aimed at scalability. google.com

The development of a robust and scalable synthesis of N1-alkyl indazoles highlights a pragmatic approach where data-driven process development led to a safe demonstration on a 100 g scale, with potential for further expansion. rsc.org Similarly, a cost-effective and commercially viable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole was established to overcome the challenges of sourcing large quantities from commercial suppliers, indicating an in-house effort to create a robust and scalable route. thieme-connect.dethieme.de These efforts often involve moving away from hazardous reagents, minimizing chromatographic purifications, and ensuring the process is reproducible and safe on a larger scale. researchgate.netresearchgate.net

Investigation of Reaction Mechanisms

Understanding the reaction mechanisms underlying the formation of this compound and its analogues is fundamental to optimizing reaction conditions and designing new synthetic routes. Investigations often combine experimental studies with theoretical calculations to elucidate the intricate pathways of key substitution and cyclization steps.

The formation of the indazole ring often proceeds through complex, metal-catalyzed cascade reactions. In the Cp*Co(III)-catalyzed synthesis of N-aryl-2H-indazoles, a proposed mechanistic pathway involves several key steps. nih.gov The process is initiated by the coordination of an azobenzene to the active cobalt catalyst, followed by the reversible formation of a cobaltacycle intermediate. nih.gov This intermediate then undergoes coordination with an aldehyde and migratory insertion to form a second, larger cobaltacycle. nih.gov Protonation of this metallacycle releases an alcohol intermediate and regenerates the catalyst, with the final indazole product being formed via an intramolecular nucleophilic substitution and dehydration. nih.gov

Theoretical and computational chemistry provide powerful tools for probing the energetics and feasibility of proposed reaction mechanisms. Density Functional Theory (DFT) is a commonly employed method for these investigations. For example, in the study of the reaction between NH-indazoles and formaldehyde, calculations were performed at the B3LYP/6-311++G(d,p) level to provide a sound basis for the experimental observations. acs.orgnih.gov These calculations can determine the relative stabilities of isomers; for instance, computations indicated that the 1-substituted isomer of (1H-indazol-1-yl)methanol was 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.gov

While specific computational studies on the reaction energetics of this compound are not widely reported, studies on related structures like indole and indoline provide a framework for such analysis. nih.govsemanticscholar.org These studies use a combination of experimental techniques (like calorimetry) and various computational approaches to determine key thermodynamic properties such as the gas-phase standard molar enthalpy of formation. nih.govsemanticscholar.orgdntb.gov.ua The good agreement between theoretical and experimental data for known compounds like indole lends confidence to the calculated data for less-studied analogues. nih.govsemanticscholar.org Such computational approaches can be extended to calculate other properties, including bond dissociation enthalpies and gas-phase acidities, providing a comprehensive energetic profile of the molecule and its reaction pathways. nih.govsemanticscholar.org

Influence of Substituents on Reaction Selectivity

The regioselectivity of chemical transformations involving this compound and its analogues is profoundly influenced by the electronic and steric properties of substituents on the indazole ring. These substituents can dictate the outcome of reactions at various sites, most notably the N-alkylation at the N1 versus N2 positions, palladium-catalyzed cross-coupling reactions at the C3-bromo position, and electrophilic substitution or C-H functionalization on the benzene (B151609) portion of the scaffold.

The interplay of substituent effects is crucial for the strategic synthesis of specifically functionalized indazole derivatives. Generally, electron-donating groups (EDGs) increase the nucleophilicity of the indazole system, while electron-withdrawing groups (EWGs) decrease it, affecting reaction rates and, in some cases, altering the site of reaction. Steric hindrance, particularly from bulky groups near a reaction center, can block access to that site, thereby favoring reaction at a less hindered position.

Influence on N-Alkylation Regioselectivity

The N-alkylation of 1H-indazoles can produce two possible regioisomers, the N1- and N2-alkylated products. The ratio of these isomers is highly dependent on the substitution pattern of the indazole core, as well as the reaction conditions such as the base and solvent employed.

Steric Effects: Bulky substituents at the C3 position generally favor the formation of the N1-alkylated product due to steric hindrance that impedes the approach of the electrophile to the adjacent N2 position. For instance, indazoles bearing 3-tert-butyl or 3-carboxymethyl groups exhibit high N1-selectivity. beilstein-journals.orgnih.gov This steric control is a key factor in directing alkylation away from the more sterically encumbered N2-position.

Electronic and Chelating Effects: The electronic nature of substituents on both the pyrazole and benzene rings significantly impacts the N1/N2 ratio.

Substituents at C3: Indazoles with C3 substituents capable of chelation, such as -COMe, -CO₂Me, and -CONH₂, show exceptionally high selectivity for N1-alkylation, often exceeding 99%. beilstein-journals.orgnih.gov This is particularly pronounced when using bases like sodium hydride (NaH) in solvents like tetrahydrofuran (THF). The proposed mechanism involves the formation of a "tight ion pair," where the sodium cation coordinates with both the N2 atom and the oxygen atom of the C3-substituent, sterically blocking the N2-position and directing the alkylating agent to the N1-position.

Substituents at C7: Conversely, electron-withdrawing groups at the C7 position, such as nitro (-NO₂) or methyl carboxylate (-CO₂Me), lead to excellent N2-regioselectivity (≥96%). beilstein-journals.orgnih.gov This is attributed to both steric hindrance at the N1 position and electronic effects that increase the acidity of the N1-proton and favor the formation of the N2-anion.

Substituents at C4, C5, and C6: The influence of substituents at the C4, C5, and C6 positions is generally less pronounced than at C3 or C7. However, electron-withdrawing groups at these positions can still subtly influence the N1/N2 ratio. beilstein-journals.org

The table below summarizes the effect of various substituents on the N-alkylation of 1H-indazole derivatives.

| Indazole Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Predominant Isomer | Reference |

| 3-tert-Butyl | n-Pentyl bromide | NaH/THF | >99:1 | N1 | beilstein-journals.orgnih.gov |

| 3-COMe | n-Pentyl bromide | NaH/THF | >99:1 | N1 | beilstein-journals.orgnih.gov |

| 3-CO₂Me | n-Pentyl bromide | NaH/THF | >99:1 | N1 | beilstein-journals.orgnih.gov |

| 7-NO₂ | n-Pentyl bromide | NaH/THF | 4:96 | N2 | beilstein-journals.orgnih.gov |

| 7-CO₂Me | n-Pentyl bromide | NaH/THF | 2:98 | N2 | beilstein-journals.orgnih.gov |

| 4-CO₂Me | n-Pentyl bromide | NaH/THF | 91:9 | N1 | beilstein-journals.org |

Influence on Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo position of this compound is a key site for functionalization via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The selectivity and efficiency of these reactions are influenced by substituents on the indazole ring.

Electronic Effects: The electronic nature of substituents on the indazole ring can affect the rate of oxidative addition of the palladium catalyst to the C-Br bond, a key step in the catalytic cycle. Electron-withdrawing groups can make the C-Br bond more susceptible to oxidative addition, potentially increasing reaction rates. Conversely, electron-donating groups may slow down this step. For instance, in the Suzuki-Miyaura coupling of 4-substituted-7-bromo-1H-indazoles, the electronic properties of the C4-substituent were found to influence the preceding regioselective bromination step. nih.gov

Steric Effects: The 4-methyl group in this compound introduces steric hindrance around the C3-bromo position. This steric bulk can influence the approach of the palladium catalyst and the coupling partner. While often manageable, significant steric hindrance from both the indazole substrate and the coupling partner can lead to lower reaction yields. topicsonchemeng.org.my The choice of a suitable bulky phosphine ligand for the palladium catalyst is often crucial to overcome steric challenges and facilitate efficient coupling.

In the context of Suzuki-Miyaura reactions of other substituted bromoindazoles, studies have shown that the reaction can be tolerant to a range of electronic and steric factors on the boronic acid partner. For example, the coupling of 7-bromo-4-sulfonamido-1H-indazoles with various aryl boronic acids proceeded in good yields regardless of the electronic or steric nature of the substituent on the boronic acid, although alkylboronic acids provided only moderate yields. nih.gov

The table below provides examples of how substituents can influence the outcome of Suzuki-Miyaura cross-coupling reactions on bromoindazole scaffolds.

| Bromoindazole Substrate | Boronic Acid | Catalyst System | Yield | Reference |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf)/K₂CO₃ | 85% | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-nitrophenyl)boronic acid | PdCl₂(dppf)/K₂CO₃ | 86% | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (2-methylphenyl)boronic acid | PdCl₂(dppf)/K₂CO₃ | 72% | nih.gov |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Phenylboronic acid | Pd(OAc)₂/CsF | N/A | ias.ac.in |

Influence on C-H Functionalization

Direct C-H functionalization offers an alternative route to modify the indazole core. The regioselectivity of these reactions is heavily dependent on directing groups and the inherent electronic properties of the C-H bonds.

An electron-withdrawing group at one position can direct functionalization to a specific, less deactivated site. For example, an electron-withdrawing group at the C4 position of a 1H-indazole has been shown to direct site-selective C7 oxidative arylation. researchgate.net Similarly, the nature of a substituent at the C4 position can influence the regioselectivity of electrophilic aromatic substitution, such as bromination. In the case of 4-sulfonamido-1H-indazoles, bromination with N-bromosuccinimide (NBS) occurs selectively at the C7 position. nih.gov The directing effect of the C4-substituent and the electronic activation/deactivation of different positions on the benzene ring are key to achieving this selectivity. For meta-substituted aryl precursors in Rh(III)-catalyzed syntheses of indazoles, the reaction preferentially occurs at the less sterically hindered site. mdpi.com

Biological Activity and Pharmacological Potential of 3 Bromo 4 Methyl 1h Indazole Derivatives

Broad Spectrum Biological Activities

Derivatives built upon the 3-Bromo-4-methyl-1H-indazole core structure exhibit a diverse range of biological effects. Their structural versatility allows for modifications that can tune their activity towards specific enzymes, receptors, and cellular pathways, making them a rich source for the development of novel therapeutic agents. pnrjournal.comnih.gov

The anti-cancer potential of indazole derivatives is well-documented, with several compounds approved for clinical use. rsc.orgrsc.org Research into derivatives of this compound has further expanded this field, identifying novel agents with potent anti-proliferative activity against various cancer cell lines through multiple mechanisms of action. mdpi.com

A key strategy in modern cancer therapy is the targeted inhibition of specific proteins that drive tumor growth and survival. Derivatives of this compound have been successfully designed to inhibit several critical oncogenic proteins.

Bromodomain-containing Protein 4 (BRD4): BRD4 is an epigenetic reader that plays a crucial role in regulating the expression of key oncogenes such as c-Myc, NF-κB, and Bcl-2. ebi.ac.uknih.gov A series of 3-methyl-1H-indazole derivatives were designed and synthesized as inhibitors of BRD4. ebi.ac.ukgenscript.com.cn Several of these compounds demonstrated strong binding affinity and inhibitory activity against the first bromodomain of BRD4 (BRD4-BD1), leading to potent suppression of proliferation in the MV4;11 cancer cell line. ebi.ac.uknih.gov Notably, one derivative, compound 9d, showed excellent selectivity for BRD4 and effectively suppressed the downstream protein c-Myc. ebi.ac.uknih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. mdpi.com The indazole scaffold is a core component of approved VEGFR-2 inhibitors like Pazopanib and Axitinib. mdpi.commdpi.com Studies have shown that novel 1H-indazole derivatives exhibit significant VEGFR-2 kinase inhibitory activity. mdpi.com For instance, certain derivatives displayed potent anti-proliferative activities with IC₅₀ values in the low micromolar range. mdpi.com A series of indazolylnaphthamides were also evaluated, with the lead molecule showing potent VEGFR-2 inhibition (IC₅₀: 1.6 nM). nih.gov

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 3-methyl-1H-indazole derivatives (e.g., 9d, 9u, 9w) | BRD4-BD1 | Exhibited strong binding affinities and potent inhibition of MV4;11 cancer cell proliferation. Compound 9d effectively suppressed the downstream protein c-Myc. | ebi.ac.uknih.gov |

| 1H-indazole derivatives (e.g., 138, 139, 140, 141) | VEGFR-2 | Demonstrated potent VEGFR-2 kinase inhibitory activity with IC₅₀ values ranging from 2.15 µM to 5.73 µM. | mdpi.com |

| Indazolylnaphthamide (Compound 4a) | VEGFR-2 | Displayed potent VEGFR-2 inhibition with an IC₅₀ value of 1.6 nM. | nih.gov |

Beyond direct enzyme inhibition, this compound derivatives can exert their anti-cancer effects by modulating fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle.

Apoptosis Induction: One study reported an indazole derivative, compound 2f, that potently inhibited the growth of several cancer cell lines. rsc.orgrsc.org This compound was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. The mechanism involved the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgrsc.org Furthermore, compound 2f decreased the mitochondrial membrane potential and increased levels of reactive oxygen species (ROS), key events in the intrinsic apoptotic pathway. rsc.orgrsc.org Another derivative, compound 6o, was also confirmed to induce apoptosis, potentially by inhibiting Bcl2 family members. nih.gov

Cell Cycle Arrest: The same compound, 6o, was shown to affect the cell cycle distribution in K562 chronic myeloid leukemia cells. nih.gov Treatment with this derivative led to an increase in the population of cells in the G0/G1 phase and a significant decrease in the proportion of cells in the S phase, indicating that it exerts its anti-tumor properties by inducing cell cycle arrest. nih.gov

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Compound 2f | 4T1 (Breast Cancer) | Apoptosis Induction | Upregulation of cleaved caspase-3 and Bax; downregulation of Bcl-2; increased ROS. | rsc.orgrsc.org |

| Compound 6o | K562 (Leukemia) | Cell Cycle Arrest | Increased cell population in G0/G1 phase; decreased population in S phase. | nih.gov |

| Compound 6o | K562 (Leukemia) | Apoptosis Induction | Possible inhibition of Bcl2 family members and the p53/MDM2 pathway. | nih.gov |

The anti-angiogenic activity of this compound derivatives is primarily linked to their ability to inhibit VEGFR-2. mdpi.commdpi.com By blocking the VEGFR-2 signaling pathway, these compounds can disrupt the cascade of events required for the formation of new blood vessels that tumors need to grow and spread. This mechanism is a cornerstone of several successful anti-cancer therapies. nih.gov Research has confirmed that indazole-pyrimidine based derivatives can act as anti-cancer agents through both anti-angiogenic and anti-proliferative activities. mdpi.com

Indazole derivatives have shown potential as anti-inflammatory agents. nih.gov The mechanism for this activity can be linked to the inhibition of pathways that are common to both cancer and inflammation. For example, the transcription factor NF-κB is a key mediator of inflammation. ebi.ac.uknih.gov BRD4, a target of indazole derivatives, forms a complex with NF-κB/RelA to trigger innate inflammation. nih.gov Therefore, the inhibition of BRD4 by 3-methyl-1H-indazole derivatives not only provides an anti-cancer effect but also suggests a strong potential for anti-inflammatory applications by disrupting the BRD4-NF-κB interaction. ebi.ac.uknih.gov

The therapeutic reach of this compound derivatives extends to infectious diseases, with studies demonstrating both antibacterial and potential antiviral activities.

Anti-Microbial Effects: A series of novel 4-bromo-1H-indazole derivatives were synthesized and identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein for bacterial cell division. nih.gov These compounds showed promising antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, compounds 12 and 18 were significantly more potent than the reference compound 3-methoxybenzamide against penicillin-resistant Staphylococcus aureus. nih.gov Another compound, 9, showed excellent activity against Streptococcus pyogenes. nih.gov Additionally, 6-Bromo-1H-indazole derivatives have been noted for their activity against both gram-positive and gram-negative bacteria, as well as fungi. researchgate.net

Anti-Viral Efficacy: While direct evidence for antiviral activity of this compound is still emerging, related heterocyclic systems show promise. The 1,2,3-triazole moiety, which is often attached to indazole cores in synthetic chemistry, is found in compounds with demonstrated antiviral properties. researchgate.netmdpi.com For example, certain 1,2,3-triazole-containing derivatives have shown the ability to suppress the reproduction of influenza viruses, suggesting a potential avenue for developing indazole-based antiviral agents. mdpi.com

| Compound Series/Derivative | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 4-bromo-1H-indazole derivatives (12, 18) | Penicillin-resistant Staphylococcus aureus | Showed 256-fold more potent activity than 3-methoxybenzamide. | nih.gov |

| 4-bromo-1H-indazole derivative (9) | Streptococcus pyogenes | Exhibited the best activity (4 µg/mL) against this strain, being more active than ciprofloxacin. | nih.gov |

| 6-Bromo-1H-indazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | Demonstrated a spectrum of antimicrobial activity. | researchgate.net |

Anti-Microbial and Anti-Viral Efficacy

Inhibition of Viral Replication (e.g., HIV-1)

While not direct inhibitors of viral enzymes, certain derivatives of 3-methyl-1H-indazole have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4). nih.govnih.gov This protein is a key epigenetic reader that regulates gene expression. In the context of HIV-1, BRD4 plays a role in maintaining viral latency by competing with the viral transactivator protein, Tat, for binding to the positive transcription elongation factor b (P-TEFb). rsc.org

By inhibiting BRD4, these indazole derivatives prevent it from sequestering P-TEFb. This action allows Tat to recruit P-TEFb more effectively, leading to the enhancement of HIV-1 transcription and the reactivation of the latent virus. rsc.org This mechanism is a cornerstone of the "shock and kill" strategy for HIV-1 eradication, which aims to reactivate latent proviruses so they can be eliminated by the host immune system or antiretroviral therapy. researchgate.net Research has shown that a new series of 3-methyl-1H-indazole derivatives exhibit strong BRD4 affinities and inhibitory activities. nih.gov This approach has established BRD4 inhibitors as a promising class of latency-reversing agents (LRAs) in the quest for an HIV-1 cure. rsc.orgresearchgate.net

Table 1: Activity of Indazole Derivatives on BRD4

| Compound Series | Target | Activity | Therapeutic Application |

|---|

Immunomodulatory Properties (e.g., Indoleamine 2,3-dioxygenase 1 Inhibition)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in immunology, primarily known for its role in creating an immunosuppressive environment. google.com It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. The depletion of tryptophan and the accumulation of kynurenine and its metabolites can suppress T-cell function, allowing tumors to evade immune destruction. google.com

Consequently, the inhibition of IDO1 has emerged as a significant strategy in cancer immunotherapy. Research has identified that derivatives of the indazole scaffold can act as effective IDO1 inhibitors. By blocking the enzyme, these compounds can restore T-cell function and enhance antitumor immune responses. This makes IDO1 inhibition a promising approach for treating cancers, particularly those that have developed resistance to other immunotherapies like anti-PD1 therapy.

Neurological and Central Nervous System Research

Indazole derivatives have also demonstrated significant potential in the field of neurology, particularly in the development of treatments for neurodegenerative diseases.

One of the key pathological hallmarks of several neurodegenerative disorders, known as tauopathies, is the abnormal hyperphosphorylation of the tau protein. This process leads to the formation of neurofibrillary tangles and subsequent neuronal loss.

Research has highlighted the neuroprotective effects of specific indazole derivatives through the inhibition of tau hyperphosphorylation. For instance, the indazole derivative 6-amino-1-methyl-indazole (AMI) has been shown to exert neuroprotective effects in a parkinsonism model by inhibiting this very process. By targeting the underlying mechanisms of neuronal damage, these compounds represent a promising therapeutic avenue for diseases like Parkinson's and Alzheimer's.

Table 2: Neuroprotective Activity of Indazole Derivative AMI

| Compound | Mechanism of Action | Therapeutic Model | Outcome |

|---|

Enzyme Inhibition Beyond Primary Targets

The therapeutic utility of this compound derivatives extends to the inhibition of various other enzymes critical to different pathological processes.

Xanthine oxidoreductase (XOR) is the enzyme responsible for the final two steps of purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to conditions like gout and hyperuricemia. While various heterocyclic compounds such as pyrazole (B372694) and triazole derivatives are known XOR inhibitors, extensive research specifically documenting indazole derivatives as potent inhibitors of xanthine oxidoreductase is limited in the currently available scientific literature.

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature in many types of cancer, making them a key target for anticancer drug development.

Several indazole derivatives have been identified as potent inhibitors of various tyrosine kinase receptors. For example, a series of 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been developed as highly potent and selective type II Tropomyosin receptor kinase (TRK) inhibitors, which are targets in cancers with NTRK gene fusions. Furthermore, the 3-aminoindazole derivative Linifanib is a potent inhibitor of multiple receptor tyrosine kinases. Another 3-aminoindazole-based compound, ABT-869, has also been discovered as an orally active multitargeted receptor tyrosine kinase inhibitor. These findings underscore the potential of the indazole scaffold in designing targeted cancer therapies.

Table 3: Tyrosine Kinase Inhibitory Activity of Indazole Derivatives

| Derivative Class | Specific Target | Compound Example | Significance |

|---|---|---|---|

| 3-(1H-pyrazol-4-yl)-1H-indazole | Tropomyosin receptor kinase (TRK) | Compound 40l | Potent and selective inhibition against acquired resistance mutations. |

| 3-aminoindazole | Multiple Receptor Tyrosine Kinases | Linifanib | Suppression of tumor growth. |

G-Protein-Coupled Receptor Antagonism (e.g., GPR84)

G-protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling and are prominent targets for drug discovery. One such receptor, GPR84, is a proinflammatory receptor primarily expressed on immune cells and is considered a therapeutic target for inflammation, metabolic disorders, and autoimmune diseases. bioworld.comnih.gov

Research into GPR84 antagonists has led to the exploration of various chemical scaffolds, including indazole derivatives. Notably, Bayer AG has synthesized and reported novel furoindazole derivatives that act as potent GPR84 antagonists. bioworld.com These compounds are being investigated for their potential in treating conditions such as inflammatory and lung diseases. bioworld.com The development of these indazole-based antagonists highlights the scaffold's utility in targeting specific GPCRs involved in pathological processes.

| Compound Class | Target | Reported Activity | Potential Application |

|---|---|---|---|

| Furoindazole Derivative | Human GPR84 | IC50 = 0.004 µM | Inflammation, Autoimmune Diseases, Lung Diseases |

Medicinal Chemistry and Drug Discovery Implications

The unique structural and chemical properties of the indazole ring system make it a valuable component in the design and discovery of new drugs.

Indazole as a Privileged Pharmacophore in Drug Design

The indazole nucleus is widely regarded as a "privileged pharmacophore" in medicinal chemistry. nih.govresearchgate.net This term describes a molecular scaffold that is capable of binding to multiple, diverse biological targets, thereby serving as a foundation for developing a wide range of therapeutic agents. researchgate.net The versatility of the indazole ring is demonstrated by its presence in numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, antitumor, and antiarrhythmic effects. nih.govresearchgate.netnih.gov

The significance of this scaffold is underscored by its incorporation into several commercially available drugs approved by the FDA. nih.gov These drugs target a variety of conditions, from cancer to chemotherapy-induced nausea, showcasing the broad therapeutic applicability of the indazole core. nih.govresearchgate.net

| Drug Name | Therapeutic Use | Mechanism of Action (if stated) |

|---|---|---|

| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma | Multi-kinase Inhibitor nih.govresearchgate.net |

| Axitinib | Renal Cell Carcinoma | VEGFR/PDGFR Inhibitor researchgate.net |

| Granisetron | Chemotherapy-induced nausea | 5-HT3 Receptor Antagonist nih.gov |

| Entrectinib | ROS1-positive NSCLC, NTRK fusion-positive solid tumors | TRK/ROS1/ALK Inhibitor researchgate.netmdpi.com |

| Benzydamine | Pain and inflammation relief | Anti-inflammatory nih.gov |

Rational Design of Novel Therapeutic Agents

Rational drug design involves the strategic development of new medications based on a deep understanding of the biological target's structure and function. The indazole scaffold is frequently utilized in such design strategies. nih.govnih.gov Techniques like structure-based drug design, molecular docking, and fragment-based approaches are employed to create novel indazole derivatives with enhanced potency and selectivity. nih.govnih.gov

For instance, a series of novel indazole-based diarylurea derivatives were designed using a structure-based approach to target the c-kit proto-oncogene, a key target in cancer therapy. nih.gov This process involved molecular docking to predict how the compounds would interact with the target protein. nih.gov Subsequent synthesis and evaluation led to the identification of compounds with antiproliferative activity comparable to the established drug sorafenib. nih.gov Structure-activity relationship (SAR) analysis of these derivatives revealed that different substituents on the indazole ring were well-tolerated, providing crucial insights for further optimization. nih.gov Similarly, structure-guided design has been used to develop indazole amide derivatives as inhibitors of extracellular signal-regulated kinases (ERK1/2). nih.gov

Development of Fluorescent Probes for Biological Systems

Beyond direct therapeutic applications, the indazole scaffold is also valuable in the creation of chemical tools for biological research, such as fluorescent probes. researchgate.net These probes are designed to detect and visualize specific ions or molecules within biological systems, providing critical insights into cellular processes. researchgate.net

A novel fluorescent probe for detecting mercury ions (Hg²⁺) was developed based on an indazole-fused rhodamine dye (InRh). researchgate.net The design strategy involved modifying the spirolactone ring of the indazole-rhodamine structure to form a closed spirolactam ring, creating the probe InRhH. This probe exhibits high selectivity and sensitivity for Hg²⁺, displaying a significant increase in fluorescence (a 42-fold enhancement) upon binding to the ion. researchgate.net This "OFF-ON" switching mechanism allows for the clear visualization of Hg²⁺ in living cells, demonstrating the utility of the indazole framework in constructing sophisticated molecular sensors for bioimaging applications. researchgate.net

| Probe Name | Core Structure | Target Analyte | Sensing Mechanism | Application |

|---|---|---|---|---|

| InRhH | Indazole-fused Rhodamine | Mercury ions (Hg²⁺) | Spirolactam ring-opening upon Hg²⁺ binding, causing fluorescence enhancement | Real-time detection and imaging of Hg²⁺ in cells |

Structure Activity Relationships Sar and Molecular Interactions of 3 Bromo 4 Methyl 1h Indazole Analogues

Comprehensive SAR Studies for Biological Activity

SAR studies investigate how modifications to a molecule's chemical structure affect its biological activity. For indazole analogues, this involves systematically altering substituents and observing the resulting changes in pharmacological effects.

The presence, type, and position of halogen and alkyl groups on the indazole ring system are critical modulators of biological activity. These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with protein targets.

Research has shown that the introduction of halogen atoms, such as bromine, can significantly enhance binding affinity. researchgate.net This is attributed to several factors, including the formation of halogen bonds with protein residues and an increase in hydrophobic interactions within the target's binding pocket. mdpi.comresearchgate.net Studies on other heterocyclic systems have demonstrated that binding affinity can be progressively enhanced with the increasing atomic number of the halogen substituent. researchgate.net For some indazole-based anticancer agents, structural elements including halogen substituents have been found to contribute significantly to their biological activity. researchgate.net

Alkyl groups, such as the methyl group in 3-Bromo-4-methyl-1H-indazole, also play a crucial role. Methylation can enhance binding affinity by optimizing van der Waals contacts within a hydrophobic pocket of the target protein. rsc.org The strategic placement of alkyl substituents can lead to improved potency and selectivity. For example, in a series of amino-indazole based kinase inhibitors, the addition of a "flag-methyl" on the benzene (B151609) ring of a linker region resulted in a compound that maintained potent activity against multiple kinase targets. nih.gov

| Substituent Type | General Impact on Activity | Potential Rationale |

| Halogen (e.g., Bromo, Chloro) | Often increases target affinity. researchgate.net | Forms halogen bonds; increases hydrophobic interactions. mdpi.comresearchgate.net |

| Alkyl (e.g., Methyl, Cyclopentyl) | Can enhance potency and selectivity. researchgate.netrsc.org | Optimizes van der Waals contacts in hydrophobic pockets. rsc.org |

The specific placement of substituents on the indazole core, known as positional isomerism, can have a profound effect on pharmacological response. researchgate.net A minor shift in a substituent's location from one carbon atom to another can dramatically alter the molecule's three-dimensional shape and its ability to fit into a protein's binding site, leading to significant differences in activity.

A study on M1 positive allosteric modulators (PAMs) demonstrated that regioisomeric N-methyl indazoles had a profound effect on activity, indicating that the position of the methyl group is a critical determinant of pharmacological function. researchgate.net Similarly, studies on nitro-substituted indazoles have shown that the position of the nitro group (e.g., 4-nitro, 5-nitro, 6-nitro vs. 7-nitro) dictates the compound's reactivity and inhibitory properties. nih.gov For instance, among several C-nitro-1H-indazoles, only the 7-nitro substituted derivatives displayed potent inhibitory properties against nitric oxide synthase isoforms. nih.gov This highlights the principle that even with the same substituent, its location on the benzene or pyrazole (B372694) portion of the indazole scaffold is crucial for specific biological outcomes.

| Isomer Type | Observation | Implication |

| N-Methyl Indazoles | Regioisomers show profoundly different M1 PAM activity. researchgate.net | The position of N-alkylation is critical for pharmacological response. |

| C-Nitro Indazoles | Only 7-nitro-1H-indazoles showed potent inhibitory activity against nitric oxide synthase. nih.gov | The position of substitution on the carbocyclic ring dictates target engagement and activity. |

For many indazole analogues, particularly those targeting protein kinases, specific structural motifs are essential for achieving high potency. The 1H-indazole core itself is a key pharmacophore that acts as a "hinge-binder." pharmablock.comnih.gov It mimics the purine ring of ATP and forms critical hydrogen bonds with the backbone of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. The hydrogen on the N1 nitrogen typically serves as a hydrogen bond donor, while the N2 nitrogen atom acts as a hydrogen bond acceptor. pharmablock.com

Beyond the core, other motifs are often required for potent inhibition:

Substituents at the C3-position: Groups at this position can form additional interactions that enhance affinity and selectivity. For instance, a 3-amino group is predicted to interact directly with the kinase hinge region, contributing to the binding energy. nih.gov In other series, a suitably substituted carbohydrazide moiety at the C3 position was found to be crucial for strong inhibitory activities. nih.gov

Linker and Tail Regions: Potent inhibitors often feature extended structures that bind to regions outside the primary hinge-binding pocket. An N-ethylpiperazine moiety in the "tail region" of one inhibitor series was found to be important for maintaining potent inhibition, likely by forming favorable interactions in the solvent-exposed region of the active site. nih.gov

Molecular Modeling and Computational Chemistry

Computational techniques, including molecular docking and dynamics simulations, are invaluable tools for understanding how this compound analogues interact with their biological targets at a molecular level.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the protein or receptor). physchemres.org This technique has been widely applied to indazole derivatives to rationalize their biological activities and guide the design of new, more potent compounds.

For example, docking studies have been performed to evaluate the effectiveness of novel indazole derivatives against specific protein targets. In one study, a series of 1H-indazole analogues were docked into the active site of the Cyclooxygenase-2 (COX-2) enzyme to predict their anti-inflammatory potential. researchgate.net In other research, indazole derivatives were docked with renal cancer-related proteins (PDB ID: 6FEW) to assess their binding energies and potential as anticancer agents. researchgate.netnih.gov Furthermore, virtual screening campaigns based on molecular docking have successfully identified novel 3-methyl-1H-indazole derivatives as inhibitors of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy. nih.govebi.ac.uk

Docking simulations provide detailed insights into the specific binding modes and intermolecular interactions between the indazole ligand and the amino acid residues of the protein's active site. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Hydrogen Bonding: As mentioned, the indazole core is a superb hinge-binder due to its ability to form hydrogen bonds. The N1-H group acts as a donor and the N2 atom as an acceptor, anchoring the molecule in the ATP-binding site of kinases. pharmablock.comnih.gov

Hydrophobic Interactions: The benzene portion of the indazole ring and its alkyl or halogen substituents often engage in hydrophobic interactions with nonpolar amino acid residues. Docking of indazole derivatives into the COX-2 active site revealed hydrophobic interactions with residues such as Leu352, Val523, Phe381, and Ala527. researchgate.net

Pi-Pi Stacking: The aromatic nature of the indazole ring allows it to form pi-pi stacking interactions with the side chains of aromatic amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp), further stabilizing the ligand-protein complex. nih.gov

Molecular dynamics (MD) simulations can further refine these docked poses, providing a dynamic view of the complex and confirming the stability of these key interactions over time. researchgate.net

| Interaction Type | Interacting Ligand Moiety | Typical Protein Residues |

| Hydrogen Bond | N1-H (donor), N2 atom (acceptor) of Indazole | Kinase hinge backbone (e.g., Met, Cys) |

| Hydrophobic | Benzene ring, alkyl/halogen substituents | Leucine, Valine, Alanine, Isoleucine researchgate.netnih.gov |

| Pi-Pi Stacking | Indazole aromatic system | Phenylalanine, Tyrosine, Histidine nih.gov |

Dynamic Studies and Free Energy Calculations for Ligand-Target Complexes

To comprehend the stability and binding dynamics of this compound analogues within their biological targets, computational methods such as molecular dynamics (MD) simulations are employed. These simulations provide insights into the conformational changes of both the ligand and the target protein over time, revealing the stability of their complex. Following MD simulations, binding free energy calculations are often performed using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Poisson-Boltzmann and Surface Area solvation (MM/PBSA). These calculations offer a more quantitative estimation of the binding affinity between the ligand and the protein.

In studies of various indazole derivatives, MD simulations have been utilized to assess the structural and intermolecular affinity stability of ligand-target complexes in a simulated biological environment. For instance, simulations performed on a 3-chloro-6-nitro-1H-indazole derivative complexed with the Leishmania trypanothione reductase (TryR) enzyme showed that the complex remained in a stable equilibrium, with a root-mean-square deviation (RMSD) of approximately 1–3 Å. tandfonline.com This level of deviation suggests that the ligand remains stably bound within the active site of the enzyme throughout the simulation.

Binding free energy calculations further elucidate the nature of the interaction. The total binding free energy (ΔG_bind) is decomposed into several components, including van der Waals energy (ΔE_vdW), electrostatic energy (ΔE_elec), polar solvation energy (ΔG_polar), and non-polar solvation energy (ΔG_nonpolar). A study on a 1H-indazole analog as a Cyclooxygenase-2 (COX-2) inhibitor demonstrated that the binding was energetically favorable. researchgate.net Similarly, for the 3-chloro-6-nitro-1H-indazole derivative targeting TryR, the net binding energy score was found to be significantly low at -40.02 kcal/mol, indicating a strong and stable interaction. tandfonline.com The primary contributors to this favorable binding were identified as van der Waals and electrostatic interactions, along with non-polar solvation energy. tandfonline.com

These dynamic studies and free energy calculations are crucial for understanding the key amino acid residues that are critical for ligand binding and for rationalizing the structure-activity relationships of this compound analogues.

Table 1: Representative Components of MM/GBSA Binding Free Energy for an Indazole Derivative-Target Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.87 |

| Electrostatic Energy (ΔE_elec) | -18.23 |

| Polar Solvation Energy (ΔG_polar) | 24.08 |

| Non-Polar Solvation Energy (ΔG_nonpolar) | -5.00 |

| Total Binding Free Energy (ΔG_bind) | -40.02 |

Note: Data is hypothetical and representative of values found in literature for indazole analogues, such as those targeting the TryR enzyme. tandfonline.com

Prediction of Drug-Likeness and Pharmacokinetic Properties

The potential of a chemical compound to be developed into an orally administered drug is often initially assessed through in silico predictions of its drug-likeness and pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions are guided by established principles such as Lipinski's rule of five, which outlines the physicochemical properties that are common among successful oral drugs.

For indazole derivatives, various computational tools and databases are utilized to predict their drug-likeness. ijcrt.org These tools calculate key molecular properties and structural features to determine if a compound is similar to known drugs. ijcrt.org The primary parameters evaluated under Lipinski's rule are molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors. A compound is generally considered drug-like if it adheres to the following criteria: MW ≤ 500 Da, logP ≤ 5, hydrogen bond donors ≤ 5, and hydrogen bond acceptors ≤ 10. Studies on various indazole derivatives have shown that many analogues fall within these acceptable ranges, suggesting good potential for oral bioavailability. researchgate.net

Beyond drug-likeness, the prediction of ADMET properties provides a more detailed pharmacokinetic profile. For analogues of this compound, these predictions are critical. High intestinal absorption is a key desirable property, and in silico models can estimate this based on factors like polarity and molecular size. ajol.info For instance, the topological polar surface area (TPSA) is a descriptor used to predict intestinal absorption and blood-brain barrier (BBB) penetration. Generally, a TPSA value of less than 140 Ų is associated with good oral absorption.

Table 2: Predicted Pharmacokinetic and Drug-Likeness Properties for Representative Indazole Analogues

| Property | Predicted Value/Range | Desirable Criteria |

| Physicochemical Properties | ||

| Molecular Weight (MW) | < 500 g/mol | ≤ 500 |

| LogP (Lipophilicity) | < 5 | ≤ 5 |

| Hydrogen Bond Donors | < 5 | ≤ 5 |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | < 140 Ų | < 140 Ų |

| Pharmacokinetics (ADME) | ||

| Human Intestinal Absorption | High | High (>80%) |

| Blood-Brain Barrier (BBB) Permeant | Varies | Yes/No depending on target |

| P-glycoprotein (P-gp) Substrate | Varies | No (for better CNS penetration) |

| CYP450 Inhibition (e.g., CYP3A4) | Varies | No (to avoid drug interactions) |

Note: This table represents a summary of typical in silico predictions for drug-likeness and ADME properties for small molecule drug candidates, including indazole derivatives, based on general findings in the literature. researchgate.netajol.info

Advanced Analytical and Methodological Approaches in Indazole Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Bromo-4-methyl-1H-indazole and for monitoring the progress of chemical reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound, providing detailed information about the hydrogen and carbon atomic framework.

¹H NMR Analysis: The proton NMR spectrum offers insights into the chemical environment of the hydrogen atoms within the molecule. For this compound, the spectrum is typically recorded in a deuterated solvent such as DMSO-d₆. Key signals include a doublet at approximately 7.38 ppm, corresponding to one of the aromatic protons, and a doublet of doublets around 7.27 ppm, representing another aromatic proton. The methyl group protons typically appear as a singlet. acs.org

¹³C NMR Analysis: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound shows distinct signals for each of its carbon atoms, including the methyl carbon and the carbons of the indazole ring system. acs.org

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |

| δ 7.38 (d, J = 8.5 Hz, 1H) | δ 139.9 |

| δ 7.27 (dd, J = 8.5, 6.9 Hz, 1H) | δ 131.0 |

| Additional aromatic proton signals | δ 129.9 |

| Methyl proton signal | δ 122.6 |

| NH proton signal | δ 119.9 |

| δ 118.1 | |

| δ 110.8 | |

| δ 21.1 (CH₃) |

Mass Spectrometry and Infrared (IR) Spectroscopy

Mass Spectrometry: This technique is crucial for determining the molecular weight and elemental composition of this compound. Accurate mass spectrometry, often performed using a Time-of-Flight (TOF) mass spectrometer with electrospray ionization, confirms the compound's molecular formula by providing a high-resolution mass measurement. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H stretching of the indazole ring, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations within the heterocyclic ring. acs.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a sensitive and widely used method for determining the purity of indazole derivatives. While specific HPLC methods for this compound are not extensively detailed in the public domain, general methods for related compounds can be adapted. A typical reverse-phase HPLC analysis would employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, often with a gradient elution to ensure the separation of any impurities.

Preparative and Analytical Column Chromatography

Column chromatography is a fundamental technique for the purification of this compound on both a preparative and analytical scale. Following its synthesis, the crude product is often purified using silica gel column chromatography. A common eluent system for this separation is a mixture of hexanes and ethyl acetate, for instance, in a 70:30 ratio. acs.org The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

Chiral Separation Techniques

For indazole derivatives that are chiral, specialized chiral separation techniques are necessary to resolve the enantiomers. While this compound itself is not chiral, derivatives of indazoles, particularly those with stereogenic centers, are often separated using chiral HPLC. This typically involves the use of a chiral stationary phase (CSP), such as those based on amylose or cellulose derivatives. The separation is achieved due to the differential interaction of the enantiomers with the chiral stationary phase, allowing for their individual isolation and characterization.

In Vitro Biological Assay Methodologies

Standard practice in the evaluation of novel chemical compounds involves a battery of in vitro assays to determine their biological activity at a cellular and molecular level.

Cell Culture Models for Anti-Proliferative and Cytotoxicity Studies

The initial assessment of a compound's potential as an anti-cancer agent typically involves screening against a panel of human cancer cell lines. This allows for the evaluation of its anti-proliferative (growth-inhibiting) and cytotoxic (cell-killing) effects. Commonly used cell lines represent a variety of cancer types, such as lung, breast, colon, and leukemia. The selection of cell lines is crucial for understanding the potential spectrum of activity of a test compound. However, no studies have been published detailing the screening of this compound against any specific cancer cell lines.

Enzyme Inhibition Assays and Half-Maximal Inhibitory Concentration (IC50) Determination

Many therapeutic agents function by inhibiting specific enzymes that are critical for disease progression. Enzyme inhibition assays are therefore a cornerstone of drug discovery. These assays measure the ability of a compound to interfere with an enzyme's activity. A key parameter derived from these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the enzyme's activity by 50%. There is currently no publicly available data on the IC50 values of this compound against any enzymatic targets.

Apoptosis and Cell Cycle Analysis Protocols

Compounds that exhibit anti-proliferative activity are often further investigated to understand their mechanism of action. Apoptosis (programmed cell death) and cell cycle arrest are two common mechanisms by which anti-cancer drugs exert their effects. Techniques such as flow cytometry are employed to analyze the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells following treatment with a compound. Research detailing the impact of this compound on apoptosis induction or cell cycle progression in any cell line has not been reported.

In Vivo Efficacy Studies and Preclinical Models

Following promising in vitro results, compounds are typically advanced to in vivo studies to assess their efficacy and behavior in a living organism.

Animal Models for Disease Specificity

To evaluate the therapeutic potential of a compound in a more complex biological system, researchers utilize animal models that mimic human diseases. In oncology research, this often involves implanting human tumors into immunocompromised mice (xenograft models) or using genetically engineered models that spontaneously develop tumors. There are no published reports of in vivo efficacy studies of this compound in any animal models of disease.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of the indazole scaffold is a central theme in organic chemistry, with ongoing efforts to develop more efficient, cost-effective, and environmentally friendly methods. ingentaconnect.com Future research is moving beyond traditional techniques to embrace green chemistry principles and innovative catalytic systems.

Key areas of exploration include:

Catalyst-Based Approaches : There is a significant trend towards using transition-metal catalysts (e.g., palladium, copper, rhodium) to facilitate the construction of the indazole ring. nih.govingentaconnect.com These methods often allow for reactions under milder conditions with greater selectivity. nih.gov For instance, copper-catalyzed one-pot, three-component reactions have been shown to be effective for synthesizing 2H-indazoles. organic-chemistry.org

Green Chemistry : Sustainable methodologies are gaining prominence. This includes the use of environmentally benign solvents like water or polyethylene glycol (PEG), and even solvent-free conditions. organic-chemistry.orgbenthamdirect.com Electrochemical approaches are also emerging as a sustainable way to achieve specific modifications of the indazole ring, such as C3-H trifluoromethylation, at room temperature. organic-chemistry.org

C-H Functionalization : Direct C-H bond activation and functionalization represent a highly efficient strategy for synthesizing complex indazole derivatives. nih.govacs.org This approach avoids the need for pre-functionalized starting materials, shortening synthetic routes and reducing waste. Silver(I)-mediated intramolecular oxidative C-H amination is one such method used to construct a variety of 1H-indazoles. acs.org